1-(2,3-Difluorophenyl)cyclopentan-1-amine;hydrochloride
Description
1-(2,3-Difluorophenyl)cyclopentan-1-amine hydrochloride is a fluorinated cyclopentylamine derivative characterized by a cyclopentane ring substituted with an amine group and a 2,3-difluorophenyl moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
1-(2,3-difluorophenyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-9-5-3-4-8(10(9)13)11(14)6-1-2-7-11;/h3-5H,1-2,6-7,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFLBAFWGMGACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C(=CC=C2)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1893068-17-1 | |
| Record name | 1-(2,3-difluorophenyl)cyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(2,3-Difluorophenyl)cyclopentan-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzene and cyclopentanone.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2,3-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine through a substitution reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(2,3-Difluorophenyl)cyclopentan-1-amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)cyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst to form alcohols or alkanes.
Substitution: The amine group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various substituted derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine using a base such as sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclopentan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2,3-Difluorophenyl)cyclopentan-1-amine hydrochloride with key analogs, focusing on structural variations, physicochemical properties, and synthetic relevance.
Positional Isomers of Difluorophenyl Substitution
- 1-(2,6-Difluorophenyl)cyclopentan-1-amine (CAS 1343777-21-8): This positional isomer substitutes fluorine at the 2- and 6-positions of the phenyl ring instead of 2,3-. This compound is used in medicinal chemistry for exploring structure-activity relationships (SAR) in fluorinated amines .
(R)-1-(2,3-Difluorophenyl)propan-1-amine Hydrochloride (CAS 1217458-20-2):
Replaces the cyclopentane ring with a propane chain. The shorter alkyl chain decreases steric bulk, which may influence binding affinity to targets like neurotransmitter transporters. The (R)-stereochemistry introduces chirality, a critical factor in enantioselective interactions .
Fluorine Count and Ring Modifications
- 3-(2-Fluorophenyl)cyclopentan-1-amine Hydrochloride (CAS 1803588-88-6): Features a single fluorine atom at the phenyl 2-position. This compound is used in pharmacokinetic studies to assess fluorine’s impact on bioavailability .
1-(Difluoromethyl)cyclopentan-1-amine Hydrochloride (CAS 1803583-82-5):
Substitutes the difluorophenyl group with a difluoromethyl moiety directly attached to the cyclopentane. This modification significantly alters lipophilicity (logP) and electronic properties, making it a candidate for probing hydrophobic interactions in drug design .
Core Structural Variations
1-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride (CAS 1427378-79-7):
Replaces the cyclopentylamine with a simpler ethylamine chain. The absence of the cyclopentane ring reduces conformational rigidity, which may decrease target selectivity but improve synthetic accessibility. This compound is commonly employed as a building block in fluorinated ligand synthesis .(1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride (CAS 1956377-21-1):
Fluorination occurs on the cyclopentane ring rather than the phenyl group. This creates a distinct electronic environment and steric profile, useful for studying fluorine’s effects on ring puckering and intermolecular interactions .
Data Table: Key Compounds and Properties
Biological Activity
1-(2,3-Difluorophenyl)cyclopentan-1-amine;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClFN
- Molecular Weight : 221.66 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
The biological activity of 1-(2,3-Difluorophenyl)cyclopentan-1-amine;hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and potential modulation of signaling pathways.
Target Receptors
- Dopamine Receptors : Preliminary studies suggest that this compound may act as a dopamine receptor agonist, which could influence mood and behavior.
- Serotonin Receptors : It may also interact with serotonin receptors, potentially contributing to its effects on anxiety and depression.
Biological Activity
The compound has demonstrated various biological activities, including:
Pharmacokinetics
Understanding the pharmacokinetics of 1-(2,3-Difluorophenyl)cyclopentan-1-amine;hydrochloride is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | High |
| Metabolism | Liver (CYP450 enzymes) |
| Half-life | 4-6 hours |
| Excretion | Urine |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2,3-Difluorophenyl)cyclopentan-1-amine;hydrochloride.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of similar compounds in rodent models. The results indicated significant reductions in depressive behaviors when administered at specific dosages.
Study 2: Anticancer Potential
Research highlighted in Cancer Research examined a series of cyclopentanamines for their ability to inhibit tumor growth in vitro. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
